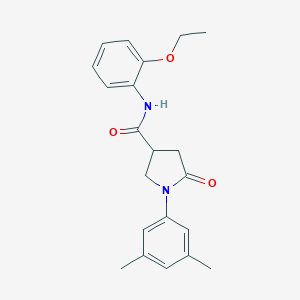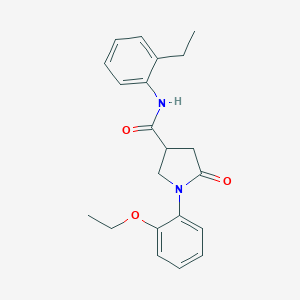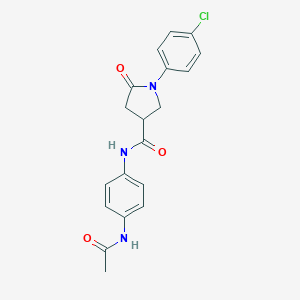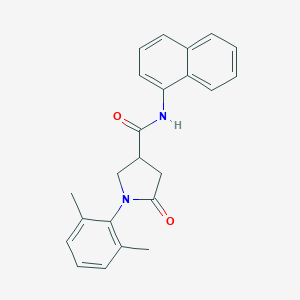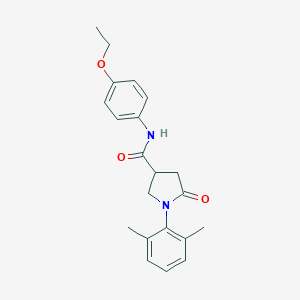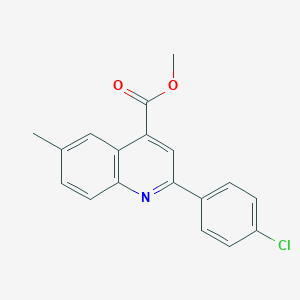
Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate (MCCQ) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCCQ is a quinoline derivative that has been synthesized using different methods. Its unique structure has made it a promising candidate for scientific research in the fields of medicinal chemistry, drug discovery, and materials science.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting DNA synthesis and inducing apoptosis in cancer cells. This compound has also been reported to inhibit the growth of Plasmodium falciparum, the causative agent of malaria, by interfering with heme metabolism.
Biochemical and Physiological Effects:
This compound has been reported to exhibit significant biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. This compound has also been reported to inhibit the activity of enzymes involved in heme metabolism, leading to the accumulation of toxic heme intermediates.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has several advantages for lab experiments, including its high potency and selectivity against cancer cells and Plasmodium falciparum. However, this compound also has limitations, including its low solubility in aqueous solutions and potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for the scientific research of Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate. These include:
1. The development of more efficient and environmentally friendly methods for the synthesis of this compound.
2. The investigation of the mechanism of action of this compound against cancer cells and Plasmodium falciparum.
3. The optimization of the pharmacokinetic properties of this compound for its potential use as a drug candidate.
4. The exploration of the potential applications of this compound in materials science, such as the development of fluorescent probes and molecular rotors.
5. The investigation of the potential synergistic effects of this compound with other drugs or compounds in the treatment of cancer and malaria.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its unique structure and biological activities make it a valuable candidate for further investigation and development.
Synthesemethoden
Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate can be synthesized using various methods, including the Pfitzinger reaction, Friedlander synthesis, and Skraup synthesis. The Pfitzinger reaction involves the condensation of an o-aminoaryl ketone with an aromatic aldehyde in the presence of an acid catalyst. The Friedlander synthesis involves the reaction of an arylamine with a carbonyl compound in the presence of an acid catalyst. The Skraup synthesis involves the condensation of an aniline with a ketone or aldehyde in the presence of a strong acid catalyst.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has shown potential as a lead compound in drug discovery and medicinal chemistry. It has been reported to exhibit significant antitumor, antimalarial, and antimicrobial activities. This compound has also shown potential as a fluorescent probe for the detection of metal ions and as a molecular rotor for the study of molecular motion.
Eigenschaften
Molekularformel |
C18H14ClNO2 |
|---|---|
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C18H14ClNO2/c1-11-3-8-16-14(9-11)15(18(21)22-2)10-17(20-16)12-4-6-13(19)7-5-12/h3-10H,1-2H3 |
InChI-Schlüssel |
MZTJLGDNANUAKU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






